

# physicochemical properties of 3-Amino-3-(4-bromophenyl)propanoic acid

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## Compound of Interest

Compound Name:	3-Amino-3-(4-bromophenyl)propanoic acid
Cat. No.:	B3041869

An In-depth Technical Guide to the Physicochemical Properties of **3-Amino-3-(4-bromophenyl)propanoic Acid**

## Executive Summary

**3-Amino-3-(4-bromophenyl)propanoic acid** is a non-proteinogenic  $\beta$ -amino acid that has emerged as a pivotal structural motif in medicinal chemistry. Its unique combination of a non-polar, aromatic phenyl ring substituted with a bromine atom, a basic amino group, and an acidic carboxylic acid group, creates a versatile building block for drug discovery. The compound's physicochemical properties, including its solubility, stability, and reactivity, are critical for its application in various pharmaceutical and polymer synthesis contexts.

## Introduction and Strategic Importance

At its core, **3-Amino-3-(4-bromophenyl)propanoic acid** is a derivative of  $\beta$ -alanine, where a 4-bromophenyl group is attached to the  $\beta$ -carbon. This

- Chirality: The  $\beta$ -carbon becomes a stereocenter, meaning the molecule exists as two enantiomers, (R) and (S). This is of paramount importance in pharmaceutical applications.
- Aromatic Moiety: The phenyl ring provides a rigid scaffold that can engage in various intermolecular interactions within biological targets, such as protein-protein interactions.
- Bromo-Substitution: The bromine atom is not merely a steric element. It significantly alters the electronic properties of the phenyl ring and serves as a handle for further synthesis. For example, it can be used in techniques like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to append other molecular fragments, facilitating the synthesis of complex molecules.

These features have established the compound as a crucial intermediate in synthesizing novel therapeutic agents, particularly those targeting the nervous system. It has shown promise in the development of potential treatments for neurological conditions like Alzheimer's and Parkinson's disease.<sup>[1]</sup>

## Core Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is the bedrock of its successful application in research and development.

Property	Data
IUPAC Name	3-Amino-3-(4-bromophenyl)propanoic acid
Synonyms	DL- $\beta$ -(4-bromophenyl)alanine, 4-Bromo- $\beta$ -phenylalanine
CAS Number	39773-47-2 (for racemate)
Molecular Formula	C <sub>9</sub> H <sub>10</sub> BrNO <sub>2</sub>
Molecular Weight	244.09 g/mol
Appearance	White to off-white solid

## Molecular Structure and Stereochemistry

The presence of both a basic amino group and an acidic carboxylic acid group makes the molecule amphoteric. In solid form and at physiological pH, the molecule exists as a zwitterion. Its stereochemistry is determined by the configuration at the  $\beta$ -carbon, which can exist in two enantiomeric forms: (R)-3-Amino-3-(4-bromophenyl)propanoic acid and (S)-3-Amino-3-(4-bromophenyl)propanoic acid.

## Solubility Profile

Due to its amphoteric and zwitterionic nature, the solubility of **3-Amino-3-(4-bromophenyl)propanoic acid** is highly dependent on pH.

- Aqueous Solubility: It is expected to have low solubility in neutral water but will readily dissolve in aqueous acidic solutions (by protonating the amine group to form an anionic salt). A related compound, (S)-2-amino-3-(4-bromophenyl)propanoic acid, is reported to be soluble in 0.1 M NaOH.[\[7\]](#)[\[8\]](#)
- Organic Solubility: Solubility in non-polar organic solvents is generally low. It may exhibit partial solubility in polar protic solvents like methanol or ethanol.

## Acidity and Basicity (pKa)

The molecule possesses two ionizable groups:

- Carboxylic Acid (-COOH): The pKa of the carboxylic acid group is estimated to be around 3.5 - 4.0. This is based on the predicted pKa of 3.66 for the 4-bromophenyl group acidifies this proton compared to a simple alkyl carboxylic acid.
- Amino Group (-NH<sub>2</sub>): The pKa of the conjugate acid (-NH<sub>3</sub><sup>+</sup>) is expected to be in the typical range for primary amines, around 9.0 - 10.0.

These pKa values are critical for designing drug formulations, predicting absorption in the gastrointestinal tract, and understanding its behavior in biological systems.

## Spectroscopic and Chromatographic Characterization

Structural confirmation and purity assessment are non-negotiable in scientific research. The following properties are expected for **3-Amino-3-(4-bromophenyl)propanoic acid**:

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum should display characteristic signals: two doublets in the aromatic region (around 7.0-7.6 ppm) typical of a 1,4-diastereotopic protons of the methylene group (-CH<sub>2</sub>-COOH) appearing as a multiplet (or a pair of doublets of doublets) around 2.5-3.0 ppm. The NMR spectrum will also show a singlet for the amino group around 9.0-10.0 ppm.
- <sup>13</sup>C NMR: The carbon spectrum will show six distinct signals in the aromatic region, including a signal for the carbon atom bonded to bromine at a chiral β-carbon, and the α-carbon.

### Mass Spectrometry (MS)

Mass spectrometry is essential for confirming molecular weight. The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a pattern for bromine: two peaks of nearly equal intensity separated by 2 m/z units (for the <sup>79</sup>Br and <sup>81</sup>Br isotopes), confirming the presence of a single bromine atom.

### Infrared (IR) Spectroscopy

The IR spectrum provides information on functional groups. Key expected absorption bands include:

- A broad band from 2500-3300 cm<sup>-1</sup> (O-H stretch of the carboxylic acid).
- Medium N-H stretching bands around 3300-3500 cm<sup>-1</sup>.
- A strong C=O stretching band around 1700-1725 cm<sup>-1</sup> (for the carboxylic acid) and potentially a C=O band for the zwitterionic carboxylate around 1650-1680 cm<sup>-1</sup>.

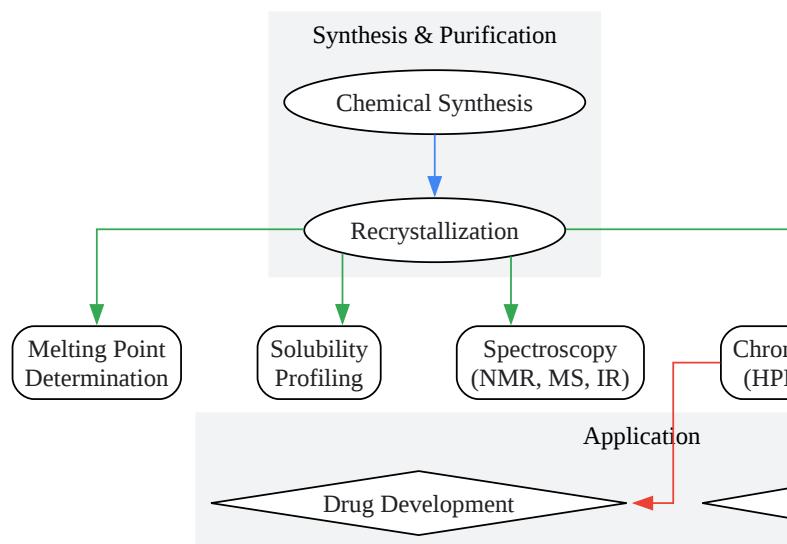
### High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the standard method for determining the purity of the compound. A C18 column with a mobile phase consisting of a water/acetonitrile or water/CH<sub>3</sub>OH mixture is effective. The acid modifier ensures the protonation of both the amino and carboxyl groups, leading to sharp, well-defined peaks.

## Key Experimental Methodologies

The following protocols are foundational for the characterization and quality control of **3-Amino-3-(4-bromophenyl)propanoic acid**.

### Workflow for Physicochemical Characterization

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Caption: A typical workflow from synthesis to characterization and application.

#### Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

- Objective: To determine the chemical purity of a sample.
- Rationale: This method separates the target compound from impurities based on polarity. A C18 (non-polar) stationary phase is used, and a polar n
- Instrumentation & Reagents:
  - HPLC system with UV detector
  - C18 column (e.g., 4.6 x 150 mm, 5 µm)
  - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
  - Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
  - Sample: ~1 mg/mL dissolved in a 50:50 mixture of Mobile Phase A:B
- Methodology:
  - Equilibrate the column with 95% A / 5% B for 10 minutes.
  - Inject 10 µL of the sample.
  - Run a linear gradient from 5% B to 95% B over 20 minutes.
  - Hold at 95% B for 5 minutes.
  - Return to initial conditions and re-equilibrate.
  - Monitor the eluent at 254 nm.
- Validation: The purity is calculated as the area of the main peak divided by the total area of all peaks. A pure sample should exhibit a single major p

## Synthetic Utility and Applications

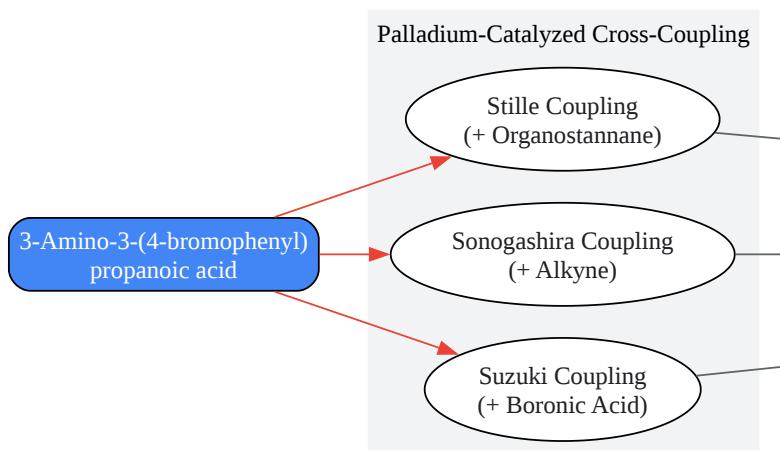
The true power of **3-Amino-3-(4-bromophenyl)propanoic acid** lies in its role as a versatile synthetic intermediate.

### Synthetic Access

A common laboratory-scale synthesis is the Rodionov reaction, which involves the condensation of 4-bromobenzaldehyde, malonic acid, and an amine.

### Application in Medicinal Chemistry: A Reactive Handle

The C-Br bond is a powerful tool for building molecular complexity. It provides a reliable site for palladium-catalyzed cross-coupling reactions, allowing drug discovery for rapidly generating libraries of related compounds to optimize biological activity.[4]



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Caption: Synthetic diversification via cross-coupling reactions.

This strategic use of the bromo-substituent enables researchers to fine-tune the steric and electronic properties of drug candidates, enhancing their potential for development of therapeutics for neurological disorders, where precise molecular interactions are paramount.[4]

## Conclusion

**3-Amino-3-(4-bromophenyl)propanoic acid** is far more than a simple chemical. It is a strategically designed building block whose physicochemical properties and synthetically versatile bromophenyl group provide a robust platform for innovation. For researchers in drug development and materials science, a comprehensive understanding of its properties and applications is crucial for developing robust synthetic routes and reliable analytical methods to creating next-generation pharmaceuticals and advanced materials.

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